3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O3S and its molecular weight is 479.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis and antimicrobial activities of triazole derivatives, including compounds structurally related to 3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and demonstrated good or moderate antimicrobial activities against test microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Herbicidal Activity
Another application is found in agriculture, where substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests that triazoloquinazolin derivatives can be potent agents for weed control, supporting the agrichemical industry's need for new herbicides (Moran, 2003).
Anticancer Activity
The exploration of triazoloquinazolinone derivatives as tubulin polymerization inhibitors and vascular disrupting agents presents a significant advance in cancer therapy. A series designed as conformationally restricted analogues demonstrated potent inhibitory activities against tubulin assembly and anticancer activity across a large panel of cancer cell lines. This research highlights the therapeutic potential of triazoloquinazolin derivatives in targeting cancer cell proliferation and tumor growth (Driowya, Leclercq, Vérones, Barczyk, Lecoeur, Renault, Flouquet, Ghinet, Berthelot, & Lebègue, 2016).
Antiviral Activity
The synthesis and antiviral activity studies of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, including compounds with a similar structural framework, revealed that some derivatives possess anti-tobacco mosaic virus activity. This suggests the potential of triazoloquinazolinone derivatives in developing antiviral agents, which could contribute to the pharmaceutical industry's efforts in managing viral diseases (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of this molecule’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could interact with multiple targets, contributing to its biological activities.
Mode of Action
Triazole compounds are known for their versatile biological activities, suggesting that they may interact with their targets in a variety of ways
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
The compound’s structure, which includes a triazole ring, suggests that it may have good bioavailability
Result of Action
Compounds with similar structures have shown promising antimicrobial, antitubercular, and anti-hiv activities
Action Environment
It’s known that environmental factors can significantly impact the action of many compounds
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O3S/c1-32-17-10-6-15(7-11-17)14-25-21-19-4-2-3-5-20(19)29-22(26-21)23(27-28-29)33(30,31)18-12-8-16(24)9-13-18/h2-13H,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFTUNCJDMMULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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